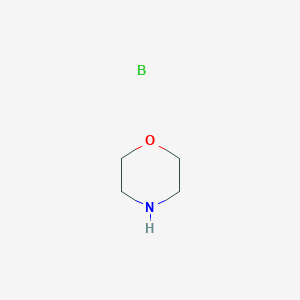
吗啉硼烷
描述
Morpholineborane is a chemical compound with the formula C₄H₁₂BNO. It is a complex of borane (BH₃) with morpholine, a heterocyclic amine. This compound is known for its reducing properties and is used in various chemical reactions and industrial applications.
科学研究应用
Morpholineborane has several applications in scientific research, including:
Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.
Biology: Morpholineborane is used in the preparation of certain biological molecules and as a reagent in biochemical assays.
Industry: Morpholineborane is used in the production of fine chemicals and as a catalyst in certain industrial processes.
作用机制
Target of Action
Morpholineborane, also known as Borane morpholine complex, is primarily used as a reducing agent . Its primary targets are carbonyl compounds in acidic media . It plays a crucial role in the reduction of these compounds, facilitating various chemical reactions.
Mode of Action
Morpholineborane interacts with its targets through a process known as reduction. In this process, it donates hydrogen atoms to the carbonyl compounds, thereby reducing them . This interaction results in the transformation of the carbonyl compounds, enabling them to undergo further chemical reactions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of Morpholineborane is currently limited. As a reducing agent, its bioavailability would largely depend on the specific conditions of the reaction it’s involved in, including factors like ph, temperature, and the presence of other reactants .
Result of Action
The molecular effect of Morpholineborane’s action is the reduction of carbonyl compounds. This reduction can lead to significant changes in the compounds’ chemical structure and reactivity . On a cellular level, the effects would depend on the specific context in which the compound is used.
Action Environment
The action, efficacy, and stability of Morpholineborane can be influenced by various environmental factors. These can include factors like temperature, pH, and the presence of other chemicals . For instance, Morpholineborane is known to act as a reducing agent in acidic media , indicating that its action can be influenced by pH levels.
生化分析
Biochemical Properties
The biochemical properties of Morpholineborane are primarily related to its potential as a hydrogen storage material . It has been observed that both the catalyzed and uncatalyzed dehydrogenation pathways are favorable . This indicates that Morpholineborane could interact with enzymes and proteins involved in hydrogen metabolism.
Molecular Mechanism
The molecular mechanism of Morpholineborane involves its ability to release hydrogen. It has been observed that both the catalyzed and uncatalyzed dehydrogenation pathways are favorable . This suggests that Morpholineborane could bind to enzymes or proteins involved in hydrogen metabolism, leading to enzyme activation or inhibition.
Subcellular Localization
The information provided is based on the current understanding of the compound and its potential interactions with biochemical systems .
准备方法
Synthetic Routes and Reaction Conditions
Morpholineborane can be synthesized through the reaction of morpholine with borane. One common method involves the reaction of morpholine with borane-tetrahydrofuran complex (BH₃-THF) under controlled conditions. The reaction typically proceeds as follows:
C4H9NO+BH3→C4H12BNO
The reaction is usually carried out at room temperature and requires careful handling due to the reactivity of borane.
Industrial Production Methods
In industrial settings, morpholineborane is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the reactive borane and ensure the safety of the production process. The product is then purified and packaged for use in various applications.
化学反应分析
Types of Reactions
Morpholineborane undergoes several types of chemical reactions, including:
Reduction: It is commonly used as a reducing agent in organic synthesis. For example, it can reduce ketones and aldehydes to their corresponding alcohols.
Substitution: Morpholineborane can participate in substitution reactions where the borane group is replaced by other functional groups.
Common Reagents and Conditions
Reduction Reactions: Common reagents include ketones, aldehydes, and other carbonyl compounds. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or methanol.
Substitution Reactions: These reactions often involve nucleophiles that can attack the borane group, leading to the formation of new compounds.
Major Products Formed
Reduction Reactions: The major products are alcohols formed from the reduction of carbonyl compounds.
Substitution Reactions: The products depend on the nucleophile used but can include a variety of boron-containing compounds.
相似化合物的比较
Similar Compounds
- Borane-tetrahydrofuran complex (BH₃-THF)
- Borane-dimethyl sulfide complex (BH₃-DMS)
- Sodium borohydride (NaBH₄)
Uniqueness
Morpholineborane is unique due to its combination of borane with morpholine, which provides specific reactivity and selectivity in chemical reactions. Unlike other borane complexes, morpholineborane offers a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and industrial processes.
属性
InChI |
InChI=1S/C4H9NO.B/c1-3-6-4-2-5-1;/h5H,1-4H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJROYUJAFGZMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4856-95-5 | |
| Record name | Boron, trihydro(morpholine-.kappa.N4)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine--borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


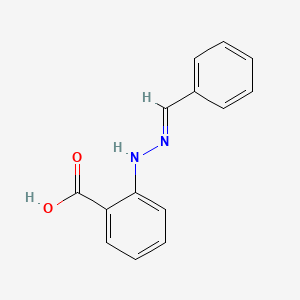
![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)
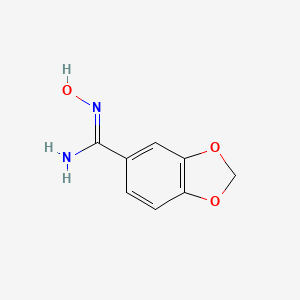
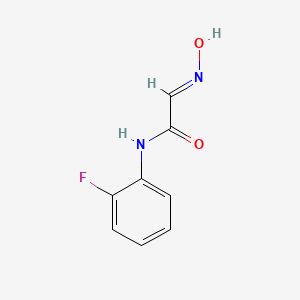
![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)
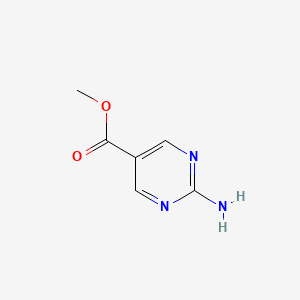
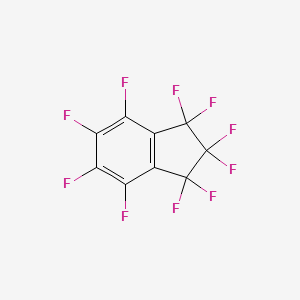
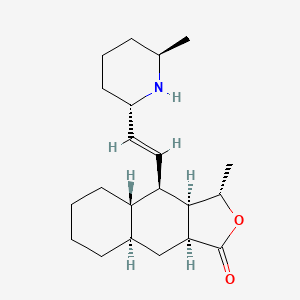
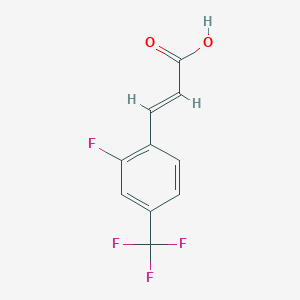
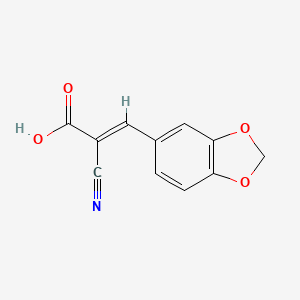
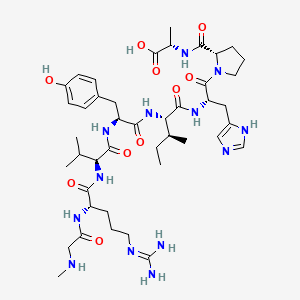
![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)
